molecular formula C27H23ClN2O2 B14802074 7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one

7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one

Cat. No.: B14802074
M. Wt: 442.9 g/mol
InChI Key: PJQUERVRRQNTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a chloro group, a hydroxyphenyl group, and a naphthalen-2-ylmethyl group.

Preparation Methods

The synthesis of 7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one involves multiple steps. The process typically starts with the preparation of the benzodiazepine core, followed by the introduction of the chloro, hydroxyphenyl, and naphthalen-2-ylmethyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of benzodiazepines.

    Biology: It is investigated for its potential effects on neurotransmitter systems and its interactions with various receptors.

    Medicine: Research focuses on its potential therapeutic uses, including its anxiolytic, sedative, and anticonvulsant properties.

    Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This interaction is mediated through specific molecular targets and pathways, including the modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Compared to other benzodiazepines, 7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one has unique structural features that may contribute to its distinct pharmacological profile. Similar compounds include:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Commonly used for its sedative and anxiolytic effects.

    Clonazepam: Noted for its anticonvulsant properties. The presence of the hydroxyphenyl and naphthalen-2-ylmethyl groups in this compound may result in different binding affinities and pharmacokinetics compared to these similar benzodiazepines.

Biological Activity

7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one, commonly referred to as Bz-423, is a benzodiazepine derivative that has garnered attention for its diverse biological activities. This compound has been primarily studied for its cytotoxic and antiproliferative properties, particularly against various cancer cell lines and skin cells.

Chemical Structure and Properties

Bz-423 has the following molecular characteristics:

  • Molecular Formula : C27H21ClN2O2
  • Molecular Weight : 440.92 g/mol
  • CAS Number : 216691-95-1
PropertyValue
Boiling Point697.2 ± 55.0 °C (Predicted)
Density1.28 ± 0.1 g/cm³ (Predicted)
SolubilityDMSO: ≥ 125 mg/mL (283.50 mM)
pKa9.05 ± 0.30 (Predicted)
Storage Temp.Store at -20°C

Cytotoxicity and Antiproliferative Effects

Bz-423 exhibits significant cytotoxic effects against various cell types. Research indicates that it induces apoptosis in malignant B cells and other cancerous cell lines by promoting G(1)-phase cell cycle arrest and affecting survival pathways1. The compound's cytotoxicity is attributed to its ability to generate oxidative stress within the cells, leading to increased oxidant levels and subsequent cell death2.

In vitro studies have shown that Bz-423 suppresses the proliferation of human epidermal keratinocytes at non-cytotoxic concentrations ranging from 0.5 to 2.0 µM2. This inhibition is linked to alterations in Wnt signaling pathways, characterized by the redistribution of beta-catenin and downregulation of c-myc and cyclin D12.

Effects on Skin Conditions

Bz-423 has been evaluated for its therapeutic potential in treating skin conditions such as psoriasis. In a study involving human psoriatic skin transplanted onto severe combined immunodeficient (scid) mice, topical application of Bz-423 resulted in a notable reduction in epidermal hyperplasia2 . The compound also demonstrated efficacy in suppressing hyperplasia in nonpsoriatic skin, indicating a broader application for skin-related disorders.

The mechanism underlying Bz-423's biological activity involves several pathways:

  • Oxidative Stress Induction : Treatment with Bz-423 leads to increased oxidative stress in treated cells, which is associated with growth inhibition.
  • Cell Cycle Regulation : The compound induces G(1)-phase arrest, effectively halting cell division.
  • Wnt Pathway Modulation : Alterations in Wnt signaling components contribute to the antiproliferative effects observed in keratinocytes2 .

Case Studies

A notable case study examined the effects of Bz-423 on human epidermal keratinocytes and dermal fibroblasts. The results indicated that keratinocytes were more sensitive to the compound than fibroblasts, suggesting potential selectivity for skin cells2. Additionally, analogs of Bz-423 were tested for their antiproliferative activity, reinforcing the compound's therapeutic potential against epidermal hyperplasia induced by all-trans retinoic acid.

Properties

Molecular Formula

C27H23ClN2O2

Molecular Weight

442.9 g/mol

IUPAC Name

7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C27H23ClN2O2/c1-29-25-13-8-22(28)16-26(25)30(23-9-11-24(31)12-10-23)17-21(27(29)32)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16,21,31H,15,17H2,1H3

InChI Key

PJQUERVRRQNTQE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(CC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.